molecular formula C18H18N2O2S B2770440 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 2224208-11-9

2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B2770440
CAS No.: 2224208-11-9
M. Wt: 326.41
InChI Key: KAMLLWUGFSNDPG-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the sulfonation of a pre-formed benzene ring followed by the introduction of the quinoline moiety. One common method includes:

    Sulfonation: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.

    Quinoline Introduction: The quinoline moiety is then introduced through a nucleophilic substitution reaction, often using quinoline-8-amine as the nucleophile.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,4,5-Trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The quinoline moiety may also interact with DNA or proteins, contributing to its biological activity.

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Quinoline-based Compounds: Such as chloroquine, used as antimalarial drugs.

Uniqueness: 2,4,5-Trimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the combination of its sulfonamide and quinoline functionalities, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler sulfonamides or quinoline derivatives.

Properties

IUPAC Name

2,4,5-trimethyl-N-quinolin-8-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-10-14(3)17(11-13(12)2)23(21,22)20-16-8-4-6-15-7-5-9-19-18(15)16/h4-11,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMLLWUGFSNDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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